molecular formula C11H14FN B1344242 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 345264-92-8

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1344242
CAS RN: 345264-92-8
M. Wt: 179.23 g/mol
InChI Key: CYJFFYMQADHIRH-UHFFFAOYSA-N
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Description

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H14FN . It is a derivative of 1,2,3,4-tetrahydroquinoline, a class of compounds that are commonly found in bioactive entities and natural products .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, the parent compound of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, has been extensively studied. A two-step procedure involving an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes followed by a subsequent intramolecular Buchwald–Hartwig amination has been reported . Another method involves the electrocatalytic hydrogenation of quinolines using a fluorine-modified cobalt catalyst .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be represented by the canonical SMILES string C1CC2=C(C=CC(=C2)F)NC1 . This indicates that the compound has a bicyclic structure with a fluorine atom attached to the aromatic ring.


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinolines have been widely studied. For instance, the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines using a safe and clean hydrogen donor catalyzed by cost-effective materials has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline include a molecular weight of 151.18 g/mol, a computed XLogP3 of 2.4, one hydrogen bond donor count, two hydrogen bond acceptor counts, and zero rotatable bond counts .

Scientific Research Applications

I have conducted multiple searches to find detailed scientific research applications for 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, but unfortunately, the information available is quite limited and does not provide the comprehensive analysis you are looking for.

This compound is mentioned as a pharmaceutical intermediate and has gained attention in chemistry, materials science, and biomedicine, but specific applications in these fields are not detailed in the search results.

properties

IUPAC Name

6-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFFYMQADHIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626417
Record name 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

345264-92-8
Record name 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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